molecular formula C6HBr3Cl2 B2900180 1,3,4-Tribromo-2,5-dichlorobenzene CAS No. 73557-61-6

1,3,4-Tribromo-2,5-dichlorobenzene

Cat. No.: B2900180
CAS No.: 73557-61-6
M. Wt: 383.69
InChI Key: VMDXHIDUWUOGDU-UHFFFAOYSA-N
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Description

1,3,4-Tribromo-2,5-dichlorobenzene is an organic compound with the molecular formula C6HBr3Cl2. It is a derivative of benzene, where three hydrogen atoms are replaced by bromine atoms and two by chlorine atoms. This compound is known for its unique chemical properties and is used in various scientific research applications.

Scientific Research Applications

1,3,4-Tribromo-2,5-dichlorobenzene is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving halogenated aromatic compounds and their biological effects.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Safety and Hazards

1,3,4-Tribromo-2,5-dichlorobenzene is considered hazardous. It is harmful if swallowed or inhaled, and it causes skin and eye irritation .

Mechanism of Action

Target of Action

The primary targets of 1,3,4-Tribromo-2,5-dichlorobenzene are not well-documented in the literature. This compound is a derivative of benzene, which is known to interact with various biological molecules. The specific targets for this compound remain to be identified .

Mode of Action

As a benzene derivative, it may undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring . .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,4-Tribromo-2,5-dichlorobenzene can be synthesized through a multi-step halogenation process. The starting material, benzene, undergoes bromination and chlorination under controlled conditions to introduce the bromine and chlorine atoms at specific positions on the benzene ring. The reaction typically involves the use of bromine (Br2) and chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3) to facilitate the halogenation process .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale halogenation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through recrystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 1,3,4-Tribromo-2,5-dichlorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium methoxide (NaOCH3) in methanol at reflux temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution at elevated temperatures.

Major Products Formed:

Comparison with Similar Compounds

  • 1,2,3-Tribromobenzene
  • 1,2,4-Tribromobenzene
  • 1,3,5-Tribromobenzene

Comparison: 1,3,4-Tribromo-2,5-dichlorobenzene is unique due to the specific positions of the bromine and chlorine atoms on the benzene ring. This unique arrangement affects its chemical reactivity and physical properties compared to other tribromobenzene isomers. For example, the melting points and solubility of these compounds can vary significantly due to differences in molecular symmetry and intermolecular interactions .

Properties

IUPAC Name

1,3,4-tribromo-2,5-dichlorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBr3Cl2/c7-2-1-3(10)4(8)5(9)6(2)11/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDXHIDUWUOGDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Cl)Br)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBr3Cl2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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